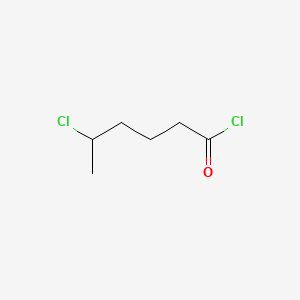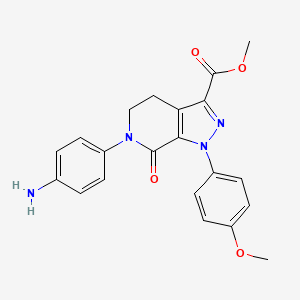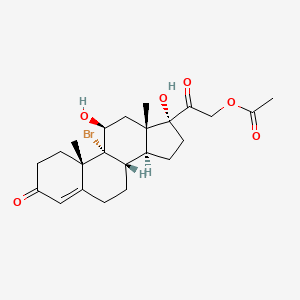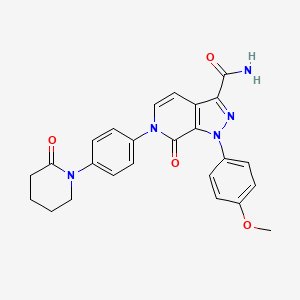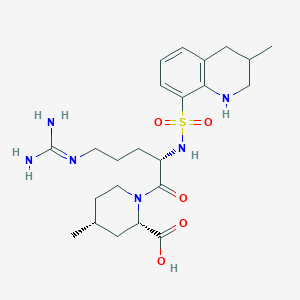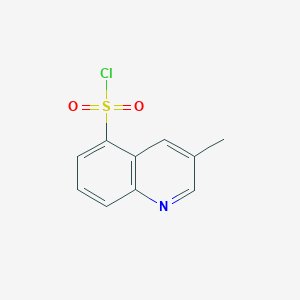![molecular formula C27H28N6O4 B601649 ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1422435-41-3](/img/structure/B601649.png)
ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Analysis
Dabigatran Impurity L is used in the pharmaceutical industry for the analysis of Dabigatran and its impurities . A sensitive and validated LC-MS method has been developed for this purpose . This method is suitable for practical routine analysis of active pharmaceutical ingredients (API) and pharmaceutical dosage forms .
Drug Stability Study
The compound is also used in drug stability studies . A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran etexilate and estimation of its impurity profile in active pharmaceutical ingredient (API) and pharmaceutical dosage forms . This method also estimates its stability profile according to the ICH guidelines .
Anticoagulant Drug
Dabigatran Impurity L is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . It is prescribed for the prevention of stroke and systemic thromboembolism after elective hip and knee replacement in patients with nonvalvular atrial fibrillation .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which are related to Dabigatran Impurity L, have been synthesized and their structures were verified . These compounds have shown potent antileishmanial and antimalarial activities .
Microwave Irradiation
The compound has been used in the development of microwave irradiation methods . These methods are reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Quadrature Oscillators
Quadrature oscillators, which provide two sinusoids with 90° phase difference, find applications in communication systems . They are used in quadrature mixers, single-sideband generators, and in measurement systems, used in vector generators or selective voltmeters .
Mécanisme D'action
Target of Action
Dabigatran Impurity L, also known as CDBA-513 BS, is a derivative of Dabigatran, a well-known anticoagulant drug . The primary target of Dabigatran and its derivatives is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, the main component of blood clots .
Mode of Action
Dabigatran Impurity L, like Dabigatran, is a direct thrombin inhibitor . It exerts its anticoagulant effects by directly binding to thrombin, inhibiting both free and clot-bound forms of this enzyme . This binding is competitive and reversible . By inhibiting thrombin, Dabigatran Impurity L prevents the conversion of fibrinogen to fibrin, thereby reducing the risk of blood clot formation .
Biochemical Pathways
The action of Dabigatran Impurity L affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Dabigatran Impurity L disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .
Pharmacokinetics
Dabigatran is an oral prodrug that is hydrolyzed to the active form in the body .
Result of Action
The primary molecular effect of Dabigatran Impurity L is the inhibition of thrombin, which leads to a decrease in fibrin formation and thus a reduction in blood clot formation . This can have various cellular effects, depending on the context. For example, in the context of a medical condition like atrial fibrillation, where there is an increased risk of blood clot formation, the action of Dabigatran Impurity L can help to reduce this risk .
Propriétés
IUPAC Name |
ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPVLOGCHWOVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422435-41-3 | |
| Record name | CDBA-513 BS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDBA-513 BS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





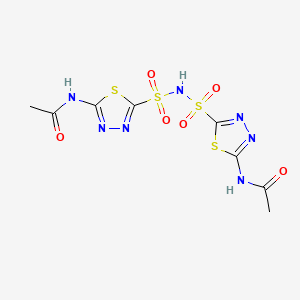

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
